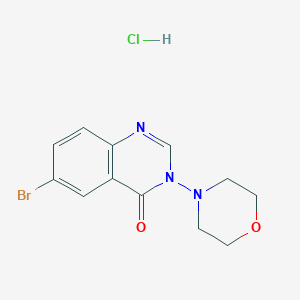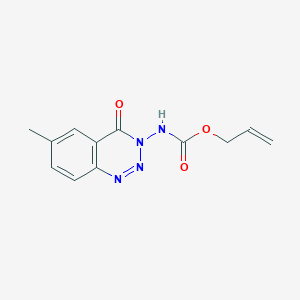![molecular formula C12H14Cl2F3NO B8039986 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride](/img/structure/B8039986.png)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its complex chemical structure and significant biological activity, making it a subject of interest in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common methods include vapor diffusion, microwave-assisted synthesis, and hydro/solvothermal techniques .
Industrial Production Methods
In an industrial setting, the production of this compound is typically scaled up using methods that ensure consistency and efficiency. Techniques such as phase-inversion, slip casting, and tape casting are employed to produce large quantities of the compound while maintaining its structural integrity .
Chemical Reactions Analysis
Types of Reactions
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions often involve reagents like halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular function and signal transduction, ultimately influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- [4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate
- Other triazole derivatives
Uniqueness
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride stands out due to its unique chemical structure and the specific biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and versatility in various applications.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO.ClH/c1-17(2)6-5-11(18)8-3-4-10(13)9(7-8)12(14,15)16;/h3-4,7H,5-6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHKXMBOOMLUPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

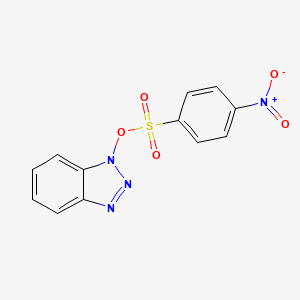
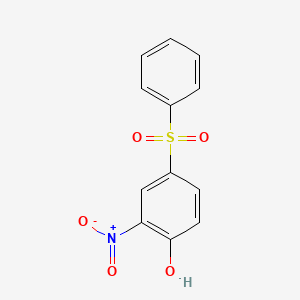
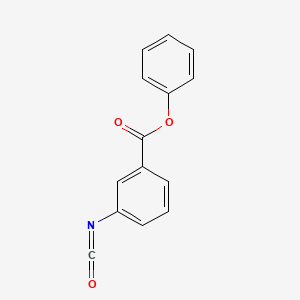
![4,5-Dichloro-1,3-dimethylpyrazolo[3,4-b]quinoline](/img/structure/B8039927.png)
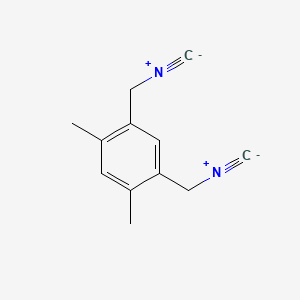
![5-amino-2-[(E)-2-(4-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8039957.png)
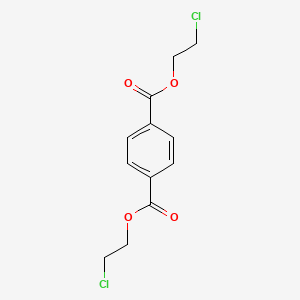
![[4-(Acetyloxymethyl)-2,5-dichlorophenyl]methyl acetate](/img/structure/B8039966.png)


